molecular formula C5H7Cl2NO2 B6251039 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one CAS No. 84298-23-7

4,4-bis(chloromethyl)-1,3-oxazolidin-2-one

Cat. No. B6251039
CAS RN: 84298-23-7
M. Wt: 184
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-bis(chloromethyl)-1,3-oxazolidin-2-one (BCMO) is a highly versatile compound that has been studied for a variety of applications. BCMO has been found to have a wide range of properties, including antimicrobial, anti-inflammatory, anti-cancer, and antifungal activities. It is also used in the synthesis of various organic compounds and has the potential to be used in the development of new drugs.

Scientific Research Applications

4,4-bis(chloromethyl)-1,3-oxazolidin-2-one has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, anti-cancer, and antifungal activities. It has also been used in the synthesis of a variety of organic compounds, such as polymers, drugs, and dyes. In addition, 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one has been used to study the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

The exact mechanism of action of 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one is not completely understood. However, it is believed that 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one binds to certain proteins and enzymes in the body, which leads to the inhibition of certain cellular processes. It has also been suggested that 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one may interact with cell membranes, leading to the disruption of their structure and function.
Biochemical and Physiological Effects
4,4-bis(chloromethyl)-1,3-oxazolidin-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial, anti-inflammatory, anti-cancer, and antifungal activities. It has also been found to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. In addition, 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one has been found to have an effect on the cell cycle, apoptosis, and cell differentiation.

Advantages and Limitations for Lab Experiments

4,4-bis(chloromethyl)-1,3-oxazolidin-2-one has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. It is also relatively stable and can be easily synthesized in the laboratory. However, 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one also has some limitations. It is a highly toxic compound and should be handled with care. In addition, it is not water-soluble and must be used in an organic solvent.

Future Directions

The potential applications of 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one are vast and there are many future directions for research. It has potential for use in the development of new drugs and therapies for a variety of diseases and disorders. It could also be used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one could be used to investigate the effects of environmental toxins on human health. Finally, 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one could be used in the synthesis of a variety of organic compounds, such as polymers, drugs, and dyes.

Synthesis Methods

4,4-bis(chloromethyl)-1,3-oxazolidin-2-one can be synthesized by a variety of methods, including the reaction of aldehydes with chloroform, the reaction of halides with hydrazine, and the reaction of anhydrides with amines. The most commonly used method to synthesize 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one is the reaction of anhydrides with amines. In this method, an anhydride is reacted with an amine in the presence of a catalyst to form 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 80°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one involves the reaction of 1,3-oxazolidin-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst.", "Starting Materials": [ "1,3-oxazolidin-2-one", "Formaldehyde", "Hydrochloric acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 1,3-oxazolidin-2-one in a solvent such as methanol or ethanol.", "Step 2: Add formaldehyde and hydrochloric acid to the solution.", "Step 3: Add a catalyst such as p-toluenesulfonic acid or sulfuric acid to the solution.", "Step 4: Heat the solution to reflux for several hours.", "Step 5: Cool the solution and filter the precipitated product.", "Step 6: Wash the product with a solvent such as diethyl ether or chloroform.", "Step 7: Dry the product under vacuum to obtain 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one." ] }

CAS RN

84298-23-7

Product Name

4,4-bis(chloromethyl)-1,3-oxazolidin-2-one

Molecular Formula

C5H7Cl2NO2

Molecular Weight

184

Purity

95

Origin of Product

United States

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